(3,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride
CAS No.: 1261233-74-2
Cat. No.: VC8225478
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261233-74-2 |
|---|---|
| Molecular Formula | C12H17Cl3N2 |
| Molecular Weight | 295.6 g/mol |
| IUPAC Name | N-[(3,4-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c13-11-4-3-9(6-12(11)14)7-16-10-2-1-5-15-8-10;/h3-4,6,10,15-16H,1-2,5,7-8H2;1H |
| Standard InChI Key | JXKAVELQXCWRLI-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)NCC2=CC(=C(C=C2)Cl)Cl.Cl |
| Canonical SMILES | C1CC(CNC1)NCC2=CC(=C(C=C2)Cl)Cl.Cl |
Introduction
(3,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound with the molecular formula C12H17Cl3N2 and a molecular weight of approximately 295.6 g/mol . It is also known by its IUPAC name, N-[(3,4-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride, and has the CAS number 1261233-74-2 .
Synthesis and Preparation
While specific synthesis methods for (3,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride are not detailed in the available literature, compounds with similar structures often involve reactions that form the piperidine ring and attach the benzyl group. This typically involves alkylation reactions or reductive amination steps.
Research Findings
Research on related compounds suggests that modifications to the piperidine scaffold can lead to compounds with improved pharmacokinetic properties and biological activity. For example, modifications to increase lipophilicity can enhance selectivity for certain biological targets .
Related Compounds Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume